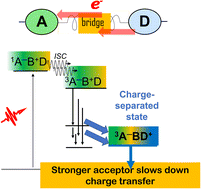A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
Chemical Science Pub Date: 2023-09-28 DOI: 10.1039/D2SC06409J
Abstract
To unravel the role of driving force and structural changes in directing the photoinduced pathways in donor–bridge–acceptor (DBA) systems, we compared the ultrafast dynamics in novel DBAs which share a phenothiazine (PTZ) electron donor and a Pt(II) trans-acetylide bridge (–C![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) C–Pt–C
C–Pt–C![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) C–), but bear different acceptors conjugated into the bridge (naphthalene-diimide, NDI; or naphthalene-monoimide, NAP). The excited state dynamics were elucidated by transient absorption, time-resolved infrared (TRIR, directly following electron density changes on the bridge/acceptor), and broadband fluorescence-upconversion (FLUP, directly following sub-picosecond intersystem crossing) spectroscopies, supported by TDDFT calculations. Direct conjugation of a strong acceptor into the bridge leads to switching of the lowest excited state from the intraligand 3IL state to the desired charge-separated 3CSS state. We observe two surprising effects of an increased strength of the acceptor in NDI vs. NAP: a ca. 70-fold slow-down of the 3CSS formation—(971 ps)−1vs. (14 ps)−1, and a longer lifetime of the 3CSS (5.9 vs. 1 ns); these are attributed to differences in the driving force ΔGet, and to distance dependence. The 100-fold increase in the rate of intersystem crossing—to sub-500 fs—by the stronger acceptor highlights the role of delocalisation across the heavy-atom containing bridge in this process. The close proximity of several excited states allows one to control the yield of 3CSS from ∼100% to 0% by solvent polarity. The new DBAs offer a versatile platform for investigating the role of bridge vibrations as a tool to control excited state dynamics.
C–), but bear different acceptors conjugated into the bridge (naphthalene-diimide, NDI; or naphthalene-monoimide, NAP). The excited state dynamics were elucidated by transient absorption, time-resolved infrared (TRIR, directly following electron density changes on the bridge/acceptor), and broadband fluorescence-upconversion (FLUP, directly following sub-picosecond intersystem crossing) spectroscopies, supported by TDDFT calculations. Direct conjugation of a strong acceptor into the bridge leads to switching of the lowest excited state from the intraligand 3IL state to the desired charge-separated 3CSS state. We observe two surprising effects of an increased strength of the acceptor in NDI vs. NAP: a ca. 70-fold slow-down of the 3CSS formation—(971 ps)−1vs. (14 ps)−1, and a longer lifetime of the 3CSS (5.9 vs. 1 ns); these are attributed to differences in the driving force ΔGet, and to distance dependence. The 100-fold increase in the rate of intersystem crossing—to sub-500 fs—by the stronger acceptor highlights the role of delocalisation across the heavy-atom containing bridge in this process. The close proximity of several excited states allows one to control the yield of 3CSS from ∼100% to 0% by solvent polarity. The new DBAs offer a versatile platform for investigating the role of bridge vibrations as a tool to control excited state dynamics.


Recommended Literature
- [1] Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
- [2] Facile fabrication of a SnS2/Ag3VO4 Z-scheme heterojunction for boosting visible-light photocatalytic activity†
- [3] Stable narrowband red phosphor K3GaF6:Mn4+ derived from hydrous K2GaF5(H2O) and K2MnF6†
- [4] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [5] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [6] Contents list
- [7] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [8] Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction: how can a metal complex assist?†
- [9] Front cover
- [10] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†

Journal Name:Chemical Science
Research Products
-
6-Deschloro Cyproterone Acetate
CAS no.: 2701-50-0
-
CAS no.: 3034-48-8
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 3290-01-5
-
CAS no.: 110-99-6
-
CAS no.: 102-07-8
-
CAS no.: 2516-40-7
-
CAS no.: 482-36-0
-
Benzyltrimethylammonium fluoride
CAS no.: 329-97-5
-
CAS no.: 102-27-2









